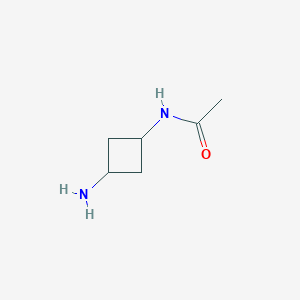

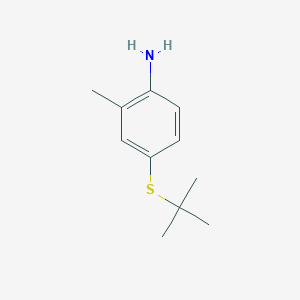

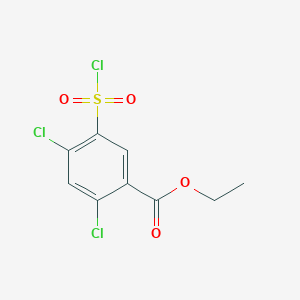

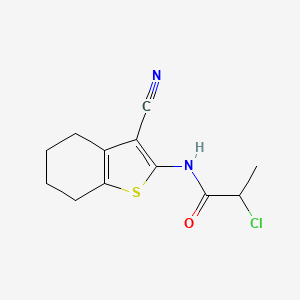

![molecular formula C13H19NO B1386402 N-[(3-methylphenyl)methyl]oxan-4-amine CAS No. 1154886-94-8](/img/structure/B1386402.png)

N-[(3-methylphenyl)methyl]oxan-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(3-methylphenyl)methyl]oxan-4-amine” is a synthetic compound . It is also known as PMMA or para-methoxymethamphetamine. It belongs to the amphetamine family. It was first synthesized in the 1970s and gained popularity as a recreational drug in the early 2000s, often sold as a substitute for MDMA.

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code:1S/C12H17NO.ClH/c1-10-3-2-4-12 (9-10)13-11-5-7-14-8-6-11;/h2-4,9,11,13H,5-8H2,1H3;1H . The molecular weight of the compound is 227.73 . Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .Applications De Recherche Scientifique

N-[(3-methylphenyl)methyl]oxan-4-aminene has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a starting material in the synthesis of a variety of heterocyclic compounds, such as quinolines, pyridines, and indoles. In addition, it has been used in the synthesis of a variety of other compounds, such as β-lactams, β-amino acids, and β-amino esters.

Mécanisme D'action

N-[(3-methylphenyl)methyl]oxan-4-aminene has been studied for its potential mechanism of action. It has been suggested to act as a proton donor, donating protons to other molecules in the reaction. This proton donation is thought to result in the formation of a new bond between the two molecules. This mechanism of action has been proposed to explain the formation of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.

Biochemical and Physiological Effects

N-[(3-methylphenyl)methyl]oxan-4-aminene has been studied for its potential effects on biochemical and physiological processes. It has been suggested to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters. Additionally, it has been suggested to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(3-methylphenyl)methyl]oxan-4-aminene has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is soluble in a variety of solvents, making it easy to use in laboratory experiments. However, it is important to note that the compound is toxic and should be handled with caution.

Orientations Futures

N-[(3-methylphenyl)methyl]oxan-4-aminene has a number of potential future applications in the field of medicine. For example, it could be used in the synthesis of new drugs to treat a variety of diseases, such as cancer and neurological disorders. Additionally, it could be used in the development of new agrochemicals to improve crop yields. Finally, it could be used in the synthesis of new dyes and pigments for use in the textile industry.

Méthodes De Synthèse

N-[(3-methylphenyl)methyl]oxan-4-aminene can be synthesized from 3-methylphenylmagnesium bromide and oxalyl chloride in the presence of anhydrous pyridine. The reaction of 3-methylphenylmagnesium bromide and oxalyl chloride yields N-[(3-methylphenyl)methyl]oxan-4-aminene. The reaction is carried out at room temperature and the product is isolated by filtration.

Safety and Hazards

Propriétés

IUPAC Name |

N-[(3-methylphenyl)methyl]oxan-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-3-2-4-12(9-11)10-14-13-5-7-15-8-6-13/h2-4,9,13-14H,5-8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZCOIRMLWMHQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

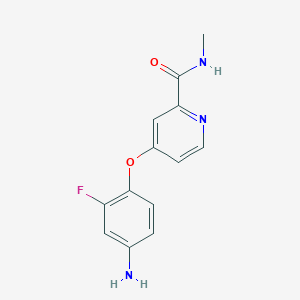

![N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine](/img/structure/B1386337.png)